Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate
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Overview
Description
Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a tert-butyl group, a benzoylhydrazino moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate typically involves the reaction of benzoylhydrazine with an appropriate acylating agent. One common method involves the condensation of benzoylhydrazine with tert-butyl 3-oxopropylcarbamate under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The carbamate group can also interact with proteins, affecting their function and stability. These interactions are crucial for the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzoylhydrazine: Shares the hydrazino group but lacks the tert-butyl and carbamate groups.
Tert-butyl carbamate: Contains the tert-butyl and carbamate groups but lacks the benzoylhydrazino moiety.
Acyl hydrazides: Similar in structure but with different acyl groups attached to the hydrazino moiety.
Uniqueness
Tert-butyl 3-(2-benzoylhydrazino)-3-oxopropylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules. The benzoylhydrazino moiety allows for specific binding to enzyme active sites, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[3-(2-benzoylhydrazinyl)-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)16-10-9-12(19)17-18-13(20)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,21)(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLJBHPUGPAJTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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